Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride
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Overview
Description
Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO4S.ClH. It is known for its unique spiro structure, which includes a sulfur atom and a carboxylate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of a thiaspiro compound with an amino group and a carboxylate ester. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride
- Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate 5,5-dioxide
Uniqueness
Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific spiro structure and the presence of both amino and carboxylate groups. This combination of features makes it particularly valuable in research applications where such structural characteristics are required.
Properties
IUPAC Name |
methyl 8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S.ClH/c1-15-9(12)7-4-10(5-7)6-8(11)2-3-16(10,13)14;/h7-8H,2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMNKGDYSUTVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(CCS2(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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